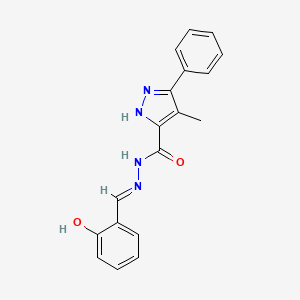

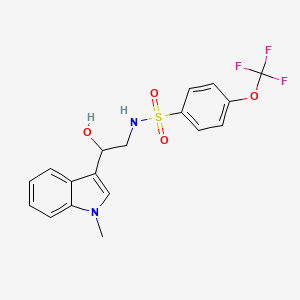

(E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

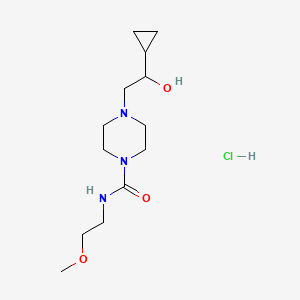

The compound “(E)-N’-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a type of Schiff base . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carbonyl compound . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as FTIR, 1H NMR, EI-MS, UV-Vis spectroscopy, and X-ray crystallography . These techniques provide information about the functional groups, atomic connectivity, and three-dimensional arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of complexes with transition metals . The exact chemical reactions that this specific compound undergoes are not available in the retrieved data.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, (E)-2-(2-hydroxybenzylidene)hydrazine-1-carbothioamide, the melting point is 155 °C, the boiling point is 365.2±44.0 °C (Predicted), and the density is 1.34±0.1 g/cm3 (Predicted) .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and structural elucidation form a significant part of the research on pyrazole derivatives. These compounds are synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. For example, the synthesis of related pyrazole derivatives involves specific reactions under controlled conditions, yielding products with potential industrial and biological significance. The detailed spectroscopic analysis helps in confirming the structure and understanding the chemical properties of these compounds (Karrouchi et al., 2021).

Molecular Docking and Biological Activity

Molecular docking studies are crucial for predicting the interaction between these compounds and biological targets. For instance, some pyrazole derivatives are studied for their potential anti-diabetic properties through molecular docking, revealing how these compounds can be designed as potential therapeutic agents. This approach provides insights into the molecular mechanisms that underlie the biological activities of these compounds and helps in the design of more potent molecules (Karrouchi et al., 2021).

Antimicrobial Activity

Research has also focused on the antimicrobial properties of pyrazole derivatives. Some studies have reported the synthesis of novel compounds showing high antimicrobial activity against various microbial strains, such as S. aureus, E. coli, and C. albicans. These findings suggest that pyrazole derivatives could serve as leads for the development of new antimicrobial agents (Abdelrahman et al., 2020).

Potential Pharmaceutical Applications

Beyond their antimicrobial activity, pyrazole derivatives have been explored for various pharmaceutical applications, including their potential as anticancer and anti-inflammatory agents. The structure-activity relationship studies aid in understanding the essential features required for biological activity, guiding the synthesis of more effective therapeutic agents. For example, certain pyrazole derivatives have shown significant inhibitory effects on the growth of cancer cells, indicating their potential in cancer therapy (Zheng et al., 2009).

Mécanisme D'action

Target of Action

Similar compounds, such as pt(ii) complexes modified with 2-hydroxybenzylidene , have shown remarkable cytotoxicity against tumor cells, suggesting potential targets within cancerous cells .

Mode of Action

Related compounds, such as pt(ii) complexes, can bind to and cleave dna, induce cell cycle arrest in the s phase, and regulate the expression of cyclin-dependent kinases, cyclin, and p21 .

Biochemical Pathways

Similar compounds have been shown to inhibit the expression of the c-myc gene and downstream proteins, thereby inhibiting telomerase activity . This suggests that the compound may affect pathways related to cell cycle regulation and telomerase activity.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit telomerase activity , suggesting potential anti-cancer effects.

Action Environment

The action of similar compounds can be influenced by factors such as ph and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can influence the function of the interacting biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Based on its structural similarity to other compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-16(13-7-3-2-4-8-13)20-21-17(12)18(24)22-19-11-14-9-5-6-10-15(14)23/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBMRKOKYOZWNJ-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/no-structure.png)

![4-[3-(Aminomethyl)phenyl]morpholin-3-one](/img/structure/B2980757.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2980759.png)

![N-[[3-(1,1,2,2,2-Pentafluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2980762.png)

![2-{[7-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]thio}-N-(2-methoxyphenyl)butanamide](/img/structure/B2980764.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]acetic acid](/img/structure/B2980766.png)